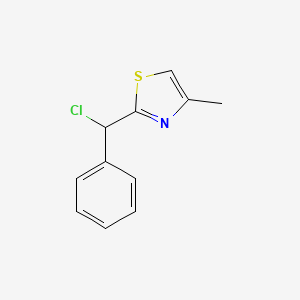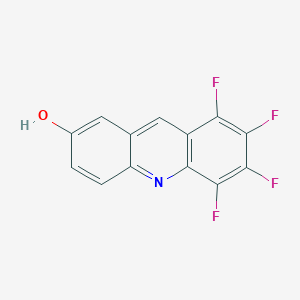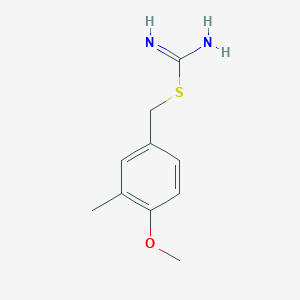
Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of butyl and tert-butyl groups attached to a phenyl ring, which is further connected to a prop-2-enoate moiety. The compound is of interest in various fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate typically involves the esterification of 3-(3,5-DI-tert-butylphenyl)prop-2-enoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale synthesis of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized as an additive in polymers to enhance stability and performance.
Mechanism of Action
The mechanism of action of Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound’s phenyl ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylsalicylaldehyde: Known for its use in the synthesis of salen ligands.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Used as a polymer stabilizer.
3,5-Di-tert-butylcatechol: Employed as a polymerization inhibitor and in the synthesis of enantioselective compounds.
Uniqueness
Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate is unique due to its specific combination of butyl and tert-butyl groups, which confer distinct chemical properties. Its stability and reactivity make it a valuable compound in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
826990-94-7 |
|---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
butyl 3-(3,5-ditert-butylphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H32O2/c1-8-9-12-23-19(22)11-10-16-13-17(20(2,3)4)15-18(14-16)21(5,6)7/h10-11,13-15H,8-9,12H2,1-7H3 |
InChI Key |
JRTFBFDQKUOFKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



boranyl](/img/structure/B14215959.png)

![Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]-](/img/structure/B14215973.png)
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidin-2-one](/img/structure/B14215986.png)
![Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-](/img/structure/B14215988.png)


![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrolidin-2-one](/img/structure/B14216000.png)





